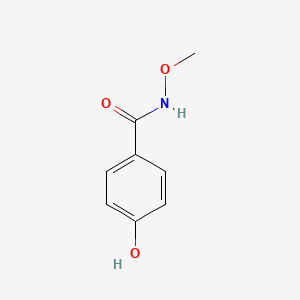

4-hydroxy-N-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-hydroxy-N-methoxybenzamide is a potent PDE10A (phosphodiesterase with a remarkable localization as the protein is abundant only in brain tissue) inhibitor . It can be used as anti-HCV agents, as well as, inhibitors of urease .

Synthesis Analysis

An efficient strategy for the synthesis of a new benzamide derivative N-hydroxy-2-(4-methylbenzamido)benzamide was reported by using readily available reagents .Molecular Structure Analysis

The molecular structure of 4-hydroxy-N-methoxybenzamide can be analyzed using various techniques such as X-ray diffraction . Mass spectrometry (MS) has become the central technique that is extensively used for the analysis of molecular structures of unknown compounds in the gas phase .Chemical Reactions Analysis

Reactive chemicals are chemicals that can, under certain conditions, release very large and potentially dangerous amounts of energy. Reactive chemicals can lead to reactions that differ from the routine mainly in the rate at which they progress .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-hydroxy-N-methoxybenzamide can be analyzed using various techniques. For example, its melting point is 154-159°C . More detailed properties can be analyzed using high-throughput material research .Applications De Recherche Scientifique

Crystal Structure Analysis

The crystal structure of N-cyclopentyl-3-hydroxy-4-methoxybenzamide, a derivative of 4-hydroxy-N-methoxybenzamide, has been studied . The methoxy-substituted benzene forms a dihedral angle of 22.9° with the amide group . This kind of structural analysis is crucial in understanding the physical and chemical properties of the compound .

Antioxidant Activity

Benzamides, including 4-hydroxy-N-methoxybenzamide, have been found to exhibit antioxidant activity . They have been shown to have total antioxidant, free radical scavenging, and metal chelating activity . Some synthesized compounds have shown more effective antioxidant activity compared to standards .

Antibacterial Activity

Benzamides have been found to have antibacterial activity . They have been tested for their in vitro growth inhibitory activity against different bacteria . This makes them potential candidates for the development of new antibacterial drugs .

Co-crystal Formation

4-hydroxy-3-methoxybenzaldehyde nicotinamide (4H3MN) co-crystal was grown by slow evaporation technique . The grown co-crystal was subjected to X-ray diffraction, theoretical calculations, FTIR, Raman, UV–Vis spectroscopy, TG–DSC, Photoluminescence, Vickers microhardness, and Z-scan analysis . This shows the potential of 4-hydroxy-N-methoxybenzamide in the field of material science .

Drug Discovery

Amide compounds, including benzamides, have been used in drug discovery . They have been widely used in medical, industrial, biological and potential drug industries .

Industrial Applications

Amide compounds are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture . This shows the versatility of 4-hydroxy-N-methoxybenzamide in various applications .

Safety and Hazards

Propriétés

IUPAC Name |

4-hydroxy-N-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-9-8(11)6-2-4-7(10)5-3-6/h2-5,10H,1H3,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETQLPKYZPVSDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC(=O)C1=CC=C(C=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-hydroxy-N-methoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-isopentyl-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2810180.png)

![4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-1-(thiazol-2-yl)piperazin-2-one](/img/structure/B2810181.png)

![[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2810183.png)

![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(3-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2810186.png)

![1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2810194.png)

![N-benzyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide](/img/structure/B2810199.png)

![ethyl 1-(5-{[(ethylamino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2810200.png)